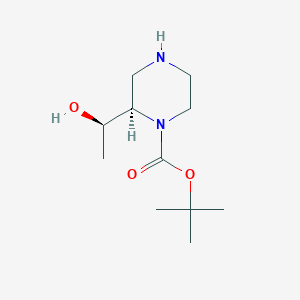

(R)-1-Boc-2-((R)-1-羟乙基)哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“®-1-Boc-2-(®-1-hydroxyethyl)piperazine” is a derivative of piperazine . Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions . It has a role as an anthelminthic drug . It is a saturated organic heteromonocyclic parent, an azacycloalkane, and a member of piperazines .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in the field of medicinal chemistry . The piperazine ring, besides defining a major class of saturated N-heterocycles, has been classified as a privileged structure in medicinal chemistry . It is frequently found in biologically active compounds including several marketed blockbuster drugs . Efficient and asymmetric syntheses of carbon-substituted piperazines and related heterocycles must be designed and developed .Molecular Structure Analysis

Piperazine is an azacycloalkane that consists of a six-membered ring containing two nitrogen atoms at opposite positions . It is a conjugate base of a piperazinium (2+) . The molecular formula of piperazine is C4H10N2 .Chemical Reactions Analysis

Piperazine derivatives have shown significant biological actions for instance anti-microbial, anti-depressant, anticonvulsant, anti-parkinson, anti-inflammatory, antipsychotic, antioxidant, antidiabetic, antiarrhythmic, antiproliferative, anxiolytic, antialzheimer, antimalarial, antihypertensive, antiplatelet aggression, and anti-histaminic activity .Physical And Chemical Properties Analysis

Piperazine appears as a colorless liquid or needle-like white or colorless crystals . It is slightly soluble in water and less dense than water . It irritates skin and eyes and is toxic by skin absorption and ingestion .科学研究应用

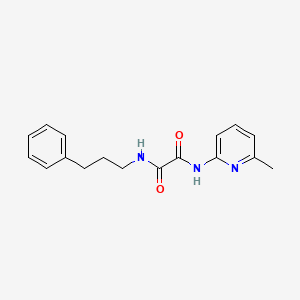

黑皮素受体配体

(Mutulis 等人,2004 年) 合成了黑皮素 4 受体 (MC4R) 特异性小分子激动剂“THIQ”的一系列哌嗪类似物。他们发现几种化合物对 MC4R 表现出选择性,具有亚微摩尔亲和力。

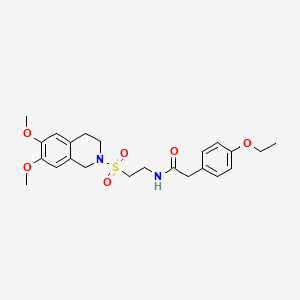

增强质谱中的肽分析

(Qiao 等人,2011 年) 探索了哌嗪衍生物用于肽上羧基衍生化的用途。这被证明可以显着提高质谱中的电离效率,有助于更灵敏的肽检测。

用于生物学评估的合成和表征

(Kulkarni 等人,2016 年) 专注于合成和表征 N-Boc 哌嗪衍生物,用于潜在的抗菌和抗真菌应用。他们的研究表明这些化合物对各种微生物具有中等活性。

在超临界二氧化碳中溶解度研究

(Uchida 等人,2004 年) 测量了 (S)-Boc-哌嗪和外消旋 Boc-哌嗪在超临界二氧化碳中的溶解度。这项研究对于了解此类化合物在非传统溶剂中的溶解行为具有重要意义。

在不对称合成中的应用

(Falorni 等人,1993 年) 报道了光学活性 2-羟甲基哌嗪作为催化剂用于二乙基锌与醛的不对称加成,为不对称合成提供了一种新方法。

作用机制

安全和危害

未来方向

The broad and potent activity of piperazine has established it as one of the biologically important scaffolds . This review mainly focused on the updated information on the most active piperazine derivatives that have been reported to show significant biological actions . From these outcomes, information for future molecular modifications leading to compounds with greater positive pharmacological properties may be derived .

属性

IUPAC Name |

tert-butyl (2R)-2-[(1R)-1-hydroxyethyl]piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-8(14)9-7-12-5-6-13(9)10(15)16-11(2,3)4/h8-9,12,14H,5-7H2,1-4H3/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGOFQGBDCLROP-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CNCCN1C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1CNCCN1C(=O)OC(C)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2588481.png)

![2-[4-(2-{1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}propanoyl)piperazin-1-yl]pyrimidine](/img/structure/B2588486.png)

![3-[(2-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B2588499.png)